molecular formula C5H5N5 B13632222 [1,2,4]Triazolo[1,5-a]pyrimidin-6-amine

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B13632222
M. Wt: 135.13 g/mol
InChI Key: FOUZBPKQRMUNHA-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine can be achieved through various methods. One common approach involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions with iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are often carried out in batch reactors under controlled temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyrimidine core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in cell apoptosis and G2/M phase arrest .

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H,6H2

InChI Key

FOUZBPKQRMUNHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC=NN21)N

Origin of Product

United States

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